6-Amino-1-ethyl-4-methylquinolin-2(1H)-one
Description
Significance of the Quinolin-2(1H)-one Scaffold in Chemical Biology
The quinolin-2(1H)-one scaffold, a bicyclic heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to serve as a versatile template for the design of compounds that can interact with a wide array of biological targets, leading to diverse pharmacological activities. ontosight.aiontosight.ai The core structure consists of a benzene (B151609) ring fused to a pyridinone ring, a framework that allows for extensive functionalization at various positions.
Derivatives of quinolin-2(1H)-one have demonstrated a broad spectrum of biological effects, making them highly valuable in the pursuit of new therapeutic agents. ontosight.aiontosight.ai Academic and industrial research has extensively explored this class of compounds for potential applications in treating a range of diseases. Key areas of investigation include their efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govontosight.aiontosight.aiontosight.ai The adaptability of the quinolinone scaffold allows chemists to modify its structure to enhance potency and selectivity for specific biological targets, such as enzymes and receptors. nih.govontosight.ai This structural versatility is a primary driver for its continued prominence in drug discovery and chemical biology research. sapub.orgresearchgate.net
Contextualization of 6-Amino-1-ethyl-4-methylquinolin-2(1H)-one within the Quinolinone Class and its Research Scope
This compound is a specific derivative of the broader quinolin-2(1H)-one class. Its structure is characterized by three key substitutions on the core scaffold:
An amino group (-NH2) at the 6-position of the benzene ring.
An ethyl group (-CH2CH3) attached to the nitrogen atom at the 1-position.
A methyl group (-CH3) at the 4-position of the pyridinone ring.
Each of these functional groups has the potential to influence the molecule's physicochemical properties and biological activity. For instance, the amino group can act as a hydrogen bond donor and a site for further chemical modification. The ethyl and methyl groups can affect the compound's lipophilicity and steric profile, which in turn can influence its interaction with biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-amino-1-ethyl-4-methylquinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-14-11-5-4-9(13)7-10(11)8(2)6-12(14)15/h4-7H,3,13H2,1-2H3 |
InChI Key |
FWCCIABUUFOIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C(=CC1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 1 Ethyl 4 Methylquinolin 2 1h One and Its Analogues
Established Synthetic Routes to Substituted Quinolin-2(1H)-ones
The synthesis of the quinolin-2(1H)-one core is a well-established area of heterocyclic chemistry, with several named reactions providing versatile pathways to this scaffold.
Friedländer Quinoline (B57606) Synthesis and Derivatives
The Friedländer synthesis is a classical and widely utilized method for the construction of quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. rsc.orgwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. rsc.orgwikipedia.org
Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. The second proposed pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org
For the synthesis of a 4-methylquinolin-2(1H)-one core, a 2-aminobenzaldehyde or a 2-aminobenzoic acid derivative could be reacted with a compound like ethyl acetoacetate. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction's efficiency and yield. A variety of catalysts have been employed to promote the Friedländer annulation, including mineral acids, Lewis acids, and more recently, ionic liquids and nanocatalysts, often under solvent-free or microwave-assisted conditions to improve yields and reaction times. nih.gov
Table 1: Examples of Friedländer Synthesis for Substituted Quinolines
| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid | Solvent-free, 80°C | 92 | organic-chemistry.org |
| 2-Aminobenzophenone | Acetone (B3395972) | Iodine | Reflux | 85 | organic-chemistry.org |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | ZnCl₂ | 100°C | 88 | nih.gov |
This table presents illustrative examples of the Friedländer synthesis and does not represent the synthesis of the specific target compound.
Conrad–Limpach Reaction Modifications
The Conrad–Limpach synthesis is another cornerstone in quinoline chemistry, providing a route to 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. wikipedia.orgresearchgate.net The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The initial step is the formation of a Schiff base, which then undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline product. wikipedia.org The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yield of the cyclization step. wikipedia.org
A key consideration in the Conrad-Limpach synthesis is the regioselectivity of the initial reaction between the aniline and the β-ketoester. Under kinetic control (lower temperatures), the reaction favors the formation of a β-aminoacrylate, which leads to the 4-hydroxyquinoline. Under thermodynamic control (higher temperatures), the reaction can favor the formation of a β-ketoanilide, which upon cyclization, yields a 2-hydroxyquinoline (a tautomer of a 2-quinolinone). This variation is often referred to as the Knorr quinoline synthesis.
To synthesize a 6-amino-4-methylquinolin-2(1H)-one scaffold, a substituted p-phenylenediamine could be reacted with ethyl acetoacetate under conditions that favor the formation of the β-ketoanilide intermediate, followed by acidic cyclization.
Table 2: Key Steps in the Conrad-Limpach Synthesis
| Step | Reactants | Intermediate/Product | Key Conditions |
| 1. Condensation | Aniline, β-ketoester | Schiff base (β-aminoacrylate) | Lower temperatures |
| 2. Cyclization | Schiff base | 4-Hydroxyquinoline | High temperature (~250°C) |
| Knorr Variation | Aniline, β-ketoester | β-ketoanilide | Higher temperatures |
| Knorr Cyclization | β-ketoanilide | 2-Hydroxyquinoline | Acid catalysis |
This table outlines the general steps and conditions of the Conrad-Limpach and Knorr syntheses.
Photochemical Cycloaddition Strategies in Quinolinone Synthesis
Photochemical reactions offer unique pathways for the synthesis of complex heterocyclic systems, including quinolinones. Photochemical cycloaddition strategies can be employed to construct the quinoline ring system through light-induced cyclization of appropriately functionalized precursors. rsc.org
One such approach involves the photocyclization of enamines or related derivatives. For instance, the irradiation of N-aryl enamines can lead to the formation of dihydroquinolines, which can then be oxidized to the corresponding quinolines or quinolinones. The specific substitution pattern on the starting materials will dictate the structure of the final product. These reactions often proceed through the formation of radical intermediates and can provide access to substitution patterns that are not readily achievable through traditional thermal methods.
While specific examples for the direct photochemical synthesis of 6-amino-4-methylquinolin-2(1H)-one are not prevalent in the literature, the general principles of photochemical cyclization of precursors like substituted N-phenylacrylamides suggest a potential, albeit less common, synthetic route.
Dehydrogenative Aromatization Approaches
Dehydrogenative aromatization has emerged as a powerful and atom-economical strategy for the synthesis of aromatic compounds, including quinolines and quinolinones. organic-chemistry.orgnih.gov This approach typically involves the formation of a dihydroquinoline or dihydroquinolinone intermediate, which is then oxidized to the aromatic product. organic-chemistry.org
A common strategy involves the coupling of 2,3-dihydroquinolin-4(1H)-ones with amines, followed by an aerobic dehydrogenative aromatization. organic-chemistry.orgnih.gov This method often utilizes transition metal catalysts, such as palladium and copper, to facilitate the oxidation, with oxygen from the air serving as the terminal oxidant. organic-chemistry.org This approach is particularly relevant for the synthesis of amino-substituted quinolines.
For the synthesis of a 6-amino-4-methylquinolin-2(1H)-one, a potential route could involve the synthesis of a 6-amino-4-methyl-3,4-dihydroquinolin-2(1H)-one, followed by a dehydrogenation step. Alternatively, a pre-existing dihydroquinolinone could undergo an oxidative C-H amination reaction to introduce the amino group at the 6-position during the aromatization process.
Table 3: Catalytic Systems for Dehydrogenative Aromatization to 4-Aminoquinolines
| Dihydroquinoline Precursor | Amine | Catalytic System | Oxidant | Reference |
| 2,3-dihydroquinolin-4(1H)-one | Aniline | Pd(OAc)₂/Cu(OAc)₂ | O₂ (Air) | organic-chemistry.org |
| 2,3-dihydroquinolin-4(1H)-one | Ammonia | I₂ | O₂ (Air) | rsc.org |
This table provides examples of catalytic systems used for the dehydrogenative aromatization to form 4-aminoquinolines, a related class of compounds.
Specific Synthetic Transformations Relevant to 6-Amino-1-ethyl-4-methylquinolin-2(1H)-one
Once the core 6-amino-4-methylquinolin-2(1H)-one scaffold is obtained, the final step is the introduction of the ethyl group at the nitrogen atom.
N-Alkylation and Ethylation Methodologies
The N-alkylation of quinolin-2(1H)-ones is a common transformation to introduce substituents on the nitrogen atom. This reaction typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an alkylating agent.
For the N-ethylation of 6-amino-4-methylquinolin-2(1H)-one, a variety of bases and ethylating agents can be employed. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and solvent can influence the reaction's efficiency and selectivity, particularly in the presence of other nucleophilic sites, such as the 6-amino group.
Ethyl iodide, ethyl bromide, and diethyl sulfate are common ethylating agents. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. It is crucial to control the reaction conditions to favor N-alkylation over O-alkylation, which can sometimes be a competing side reaction in quinolinone systems. Furthermore, the presence of the 6-amino group requires careful consideration of its potential to undergo N-ethylation. Protecting the amino group prior to the N-alkylation of the quinolinone nitrogen may be a necessary strategy to achieve the desired product selectively.
Table 4: Reagents for N-Alkylation of Amines and Related Heterocycles
| Substrate | Alkylating Agent | Base | Solvent | Reference |
| Aromatic Amine | Ethanol | Ru-complex/Al(OTf)₃ | - | organic-chemistry.org |
| Unprotected Amino Acid | Alcohol | Ru-complex | Toluene | researchgate.net |
| Morpholine | Methanol | CuO-NiO/γ-Al₂O₃ | Gas-phase | researchgate.net |
| Poorly Nucleophilic Amine | Alcohol | Catalytic Alkyl Halide | - | rsc.org |
This table presents a variety of N-alkylation methods, highlighting the diversity of approaches available for this transformation.
C-Alkylation and Substitution Reactions at the Quinoline Ring
C-alkylation and substitution reactions are fundamental for the functionalization of the quinoline ring system. While the quinoline ring is deactivated by the nitrogen atom, the presence of electron-donating substituents can facilitate alkylation and acylation reactions. pharmaguideline.com For quinoline N-oxides, transition metal catalysis has proven effective for regioselective C-H functionalization.
Rhodium-catalyzed reactions, for instance, have been employed for the C2 alkylation of quinoline N-oxides with alkenes. mdpi.com Similarly, copper-catalyzed C2 alkylation of quinoline N-oxides can be achieved using tosylhydrazones. mdpi.com These methods offer a pathway to introduce alkyl chains at specific positions on the quinoline scaffold.
| Catalyst System | Reactant | Position of Alkylation | Reference |
|---|---|---|---|
| Rhodium catalyst | Alkenes | C2 | mdpi.com |
| Copper(I) iodide | Tosylhydrazones | C2 | mdpi.com |
Nucleophilic Substitution Reactions on Quinolinone Scaffolds
The quinolinone scaffold is susceptible to nucleophilic substitution reactions, typically occurring at the C-2 or C-4 positions. uop.edu.pk The reactivity of these positions can be enhanced by the presence of a good leaving group, such as a halogen.
A study on 4-chloro-8-methylquinolin-2(1H)-one demonstrated various nucleophilic substitution reactions at the C-4 position. The chloro group was successfully displaced by a range of nucleophiles, including thiourea, hydrazine, sodium azide (B81097), and various amines, to yield a series of 4-substituted quinolin-2-ones. mdpi.comresearchgate.net For example, the reaction with thiourea under fusion conditions resulted in the corresponding 4-sulfanylquinolin-2(1H)-one. mdpi.comresearchgate.net
| Nucleophile | Resulting Functional Group at C-4 | Reference |
|---|---|---|
| Thiourea | Sulfanyl (-SH) | mdpi.comresearchgate.net |
| Hydrazine | Hydrazino (-NHNH2) | mdpi.comresearchgate.net |
| Sodium Azide | Azido (-N3) | mdpi.com |
| Amines | Amino (-NRR') | mdpi.comresearchgate.net |
Redox Reactions in Quinolinone Synthesis
Redox reactions play a significant role in both the synthesis and transformation of quinolinone derivatives. The stability of the quinoline ring allows for selective redox reactions on either the benzene (B151609) or pyridine portion of the molecule.
Oxidation of the quinoline ring, for example with potassium permanganate, can lead to the cleavage of the benzene ring. pharmaguideline.comslideshare.net Conversely, reduction of the quinoline system can yield tetrahydroquinolines. Mild reduction with tin and hydrochloric acid or catalytic hydrogenation can selectively reduce the pyridine ring. uop.edu.pkslideshare.net In the context of synthesis, the Skraup reaction, a classic method for preparing quinolines, utilizes a mild oxidizing agent like nitrobenzene to oxidize an intermediate 1,2-dihydroquinoline to the final quinoline product. pharmaguideline.comuop.edu.pk
| Reaction Type | Reagent | Outcome | Reference |
|---|---|---|---|
| Oxidation | Alkaline Potassium Permanganate | Cleavage of the benzene ring | pharmaguideline.comslideshare.net |
| Reduction | Tin and Hydrochloric Acid | Formation of 1,2,3,4-tetrahydroquinoline | uop.edu.pk |
| Reduction | Catalytic Hydrogenation | Formation of 1,2,3,4-tetrahydroquinoline | pharmaguideline.com |
| Oxidation (in Skraup synthesis) | Nitrobenzene | Aromatization to quinoline | pharmaguideline.comuop.edu.pk |
Condensation Reactions for Heterocyclic Annulation
Condensation reactions are a cornerstone in the synthesis of the quinoline and quinolinone core, allowing for the construction of the heterocyclic ring system from acyclic precursors. Several named reactions are central to this approach.
The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as acetaldehyde, in the presence of a base. pharmaguideline.comrsc.org This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com The Skraup synthesis is a commercial method that involves heating a mixture of aniline and glycerol with sulfuric acid and a mild oxidizing agent. pharmaguideline.comuop.edu.pk The Combes synthesis utilizes the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.comiust.ac.ir Another important method is the Pfitzinger synthesis , where isatin is reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. pharmaguideline.comrsc.org
| Named Reaction | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | o-aminobenzaldehyde/ketone + α-methylene ketone/aldehyde | Alkali | 2-Substituted quinolines | pharmaguideline.comrsc.org |
| Skraup Synthesis | Aniline + Glycerol | Sulfuric acid, oxidizing agent | Quinolines | pharmaguideline.comuop.edu.pk |
| Combes Synthesis | Arylamine + 1,3-dicarbonyl compound | Acid | Quinolines | pharmaguideline.comiust.ac.ir |
| Pfitzinger Synthesis | Isatin + Carbonyl compound | Base | Quinoline-4-carboxylic acids | pharmaguideline.comrsc.org |
Amination and Amidation Procedures at the Quinoline Core
Direct introduction of amino and amido groups onto the quinoline core is a valuable strategy for synthesizing analogues of this compound.
The Chichibabin reaction is a well-known method for the amination of nitrogen-containing heterocycles. Quinoline reacts with sodamide in liquid ammonia to produce 2-aminoquinoline. uop.edu.pk By modifying the reaction conditions, such as temperature, it is also possible to obtain 4-aminoquinoline (B48711) as the main product. researchgate.net More recently, copper-catalyzed dehydrogenative amidation and amination of quinoline N-oxides with lactams or cyclamines have been developed, providing a route to 2-aminoquinoline derivatives. nih.gov
| Reaction | Reagents | Position of Amination | Reference |
|---|---|---|---|
| Chichibabin Amination | Sodamide in liquid ammonia | C-2 | uop.edu.pk |
| Modified Chichibabin Amination | Potassium amide/liquid ammonia, temperature variation | C-4 | researchgate.net |
| Copper-catalyzed Amination | Lactams/cyclamines, Cu(OAc)2 | C-2 | nih.gov |
Formation of Methylenebis-Quinolinone Systems
The formation of methylene-bridged bis-quinolinone structures represents a unique synthetic transformation. An unexpected synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) was observed during the attempted formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (Et3N). nih.govnih.govproquest.com
The proposed mechanism involves the in-situ formation of a 4-formyl-2-quinolone intermediate. This intermediate then reacts with another molecule of the parent quinolone under the same reaction conditions to yield the methylenebis-quinolinone product. nih.govnih.govproquest.com This discovery provides a novel route to dimeric quinolinone structures.
| Reactants | Reagents | Product | Reference |
|---|---|---|---|
| 2-Quinolones | Dimethylformamide (DMF), Triethylamine (Et3N) | 3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-ones) | nih.govnih.govproquest.com |
Chemical Reactivity and Derivatization Studies of 6 Amino 1 Ethyl 4 Methylquinolin 2 1h One Analogues
Reactions at the Quinolinone Nitrogen Atom (N1)
The nitrogen atom at the 1-position (N1) of the quinolinone ring is a key site for derivatization, most notably through alkylation reactions. The ethyl group in the target molecule is a result of such a modification. The alkylation of quinolin-2(1H)-one systems can, however, be complex due to the presence of an ambident nucleophilic system, leading to potential competition between N-alkylation and O-alkylation.
In studies on related quinolin-2(1H)-one derivatives, alkylation with various alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF has been shown to yield a mixture of N1- and O2-alkylated products. For quinolin-2(1H)-ones substituted at the C6 and C7 positions, N1-alkylation is generally the major pathway. nih.gov The specific nature of the substituent on the quinolinone ring can significantly influence the regioselectivity of the alkylation.
For instance, the N-alkylation of 4-methyl quinolin-2-ones has been successfully carried out to introduce various substituents at the N1 position. One study demonstrated the reaction of a quinolone with methyl 2-chloropropionate in the presence of anhydrous potassium carbonate in dry acetone (B3395972) to yield the corresponding 1-methoxycarbonylethyl derivative. researchgate.net This highlights a common strategy for introducing functionalized alkyl chains at the N1 position.
Table 1: N-Alkylation of Quinolin-2-one Analogues
| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |
| 4,8-dimethylquinolin-2-one | Methyl 2-chloropropionate | K₂CO₃/Acetone | 1-Methoxycarbonylethyl-4,8-dimethylquinolin-2-one | researchgate.net |
| 7-methoxy-4-methylquinolin-2-one | Ethyl chloroformate | K₂CO₃/Acetone | 1-Ethoxycarbonyl-7-methoxy-4-methylquinolin-2-one | researchgate.net |
Reactions at the Carbonyl Group (C2)
The carbonyl group at the C2 position of the quinolin-2(1H)-one ring exhibits reactivity typical of an amide carbonyl, though its inclusion in the heterocyclic system imparts unique characteristics. One of the most significant transformations at this position is its conversion to other functional groups, which can dramatically alter the properties of the molecule.
A common and synthetically useful reaction is the conversion of the 2-oxo group into a 2-chloro substituent. This is typically achieved by treating the quinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a key step in the synthesis of various quinoline (B57606) derivatives, as the resulting 2-chloroquinoline (B121035) is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities at the C2 position. Studies on substituted 4-methylquinolin-2(1H)-ones have shown that this conversion proceeds efficiently. scispace.com
The resulting 2-chloro-4-methylquinoline (B123181) derivatives can then undergo further reactions. For example, reaction with sodium azide (B81097) in a solvent like DMF can lead to the formation of tetrazolo[1,5-a]quinoline (B14009986) derivatives via an intermediate 2-azidoquinoline which undergoes intramolecular cyclization. scispace.com
Reactions Involving the Amino Moiety at Position 6
The primary amino group at the C6 position is a versatile functional handle for a variety of derivatization reactions, including acylation, alkylation, and diazotization. These reactions allow for the introduction of diverse substituents, which can significantly impact the biological activity of the resulting compounds.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for the synthesis of new derivatives with modified properties.
Diazotization: Aromatic primary amines, such as the 6-amino group in this quinolinone, can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a highly reactive intermediate that can be converted into a wide range of functional groups. For example, Sandmeyer-type reactions can be used to introduce halides, cyano, or hydroxyl groups. Azo coupling reactions with activated aromatic compounds can also be performed to generate azo dyes. While specific studies on the diazotization of 6-Amino-1-ethyl-4-methylquinolin-2(1H)-one are not prevalent, the general reactivity of 6-aminoquinolines suggests that this transformation is feasible. libretexts.org
In a related system, 4-amino-8-methylquinolin-2(1H)-one was synthesized from the corresponding 4-azido derivative, which was in turn prepared from the 4-hydrazino compound. mdpi.com This highlights the utility of nitrogen-containing functional groups in this ring system for further transformations.
Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Ring System
The benzene (B151609) ring of the quinolinone system is susceptible to electrophilic aromatic substitution, with the positions of substitution being directed by the existing substituents. The powerful electron-donating amino group at C6 and the electron-donating methyl group at C4, along with the activating effect of the N-ethyl-lactam portion of the other ring, will strongly influence the regioselectivity of these reactions.
Electrophilic Substitution: In the nitration of 1-methyl-2-quinolone, it has been observed that substitution occurs at the 6- and 8-positions, as well as the 3-position. nih.gov For this compound, the amino group at C6 is a strong activating group and an ortho-, para-director. The methyl group at C4 is also activating and ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group, namely C5 and C7, and potentially at the C3 position, influenced by the other activating groups.
Table 2: Nitration of 1-Methyl-2-quinolone
| Starting Material | Reagent | Temperature | Major Products | Reference |
| 1-Methyl-2-quinolone | Fuming Nitric Acid | - | 1-Methyl-3,6,8-trinitro-2-quinolone | nih.gov |
| 1-Methyl-2-quinolone | 15 M Nitric Acid | 50 °C | 1-Methyl-6-nitro-2-quinolone | nih.gov |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the quinoline ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups and a good leaving group. In the context of the title compound, the electron-donating nature of the substituents makes direct SNA on the benzene ring unlikely. However, as previously mentioned, conversion of the C2-carbonyl to a 2-chloro group enables facile nucleophilic substitution at that position.
Cycloaddition and Annulation Reactions with Quinolinone Derivatives
The quinolinone ring system can participate in cycloaddition and annulation reactions, providing access to more complex, fused heterocyclic structures. These reactions can involve either the carbocyclic or the heterocyclic portion of the molecule, depending on the reaction conditions and the nature of the reacting partner.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org Quinolinone derivatives can act as dienophiles or, if appropriately substituted, as dienes. The presence of the electron-rich aromatic system and the conjugated lactam moiety can influence the reactivity and regioselectivity of these cycloadditions. For instance, photochemical dearomative [4+2] cycloadditions of quinolines with alkenes have been reported to yield complex polycyclic structures. nih.gov
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy for elaborating the quinolinone core. These reactions often proceed via multi-step sequences involving condensation and cyclization. The synthesis of quinoline derivatives through [4+2] cycloaddition reactions has been a subject of interest, highlighting the versatility of this approach in constructing the quinoline framework itself, which can then be further modified. combichemistry.com
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be assembled.
In the ¹H NMR spectrum of 6-Amino-1-ethyl-4-methylquinolin-2(1H)-one, each unique proton environment gives rise to a distinct signal. The aromatic region would be expected to display signals for the three protons on the benzene (B151609) ring portion of the quinolinone core. Based on data for 6-aminoquinoline, these protons would likely appear as a doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8. chemicalbook.com The amino group (-NH₂) at the C-6 position would typically produce a broad singlet, the chemical shift of which can be concentration-dependent.
The protons of the substituents would also exhibit characteristic signals. The N-ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The C-4 methyl group, being isolated from other protons, would appear as a sharp singlet. Finally, a singlet corresponding to the proton at the C-3 position is anticipated. The expected chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic system. uncw.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | ~6.2-6.5 | Singlet (s) |
| H-5 | ~7.2-7.4 | Doublet (d) |
| H-7 | ~6.9-7.1 | Doublet of Doublets (dd) |
| H-8 | ~7.5-7.7 | Doublet (d) |
| -NH₂ (C-6) | ~4.0-5.5 | Broad Singlet (br s) |
| -CH₃ (C-4) | ~2.4-2.6 | Singlet (s) |
| -CH₂- (N-1) | ~4.1-4.4 | Quartet (q) |
| -CH₃ (N-1) | ~1.2-1.5 | Triplet (t) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 13 unique carbon atoms. The carbonyl carbon (C-2) of the amide group would resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. nih.gov The aromatic and heterocyclic carbons would appear in the intermediate region of the spectrum, approximately between 100 and 150 ppm. The specific shifts are dictated by the attached substituents; for instance, the carbon bearing the amino group (C-6) would be shielded compared to unsubstituted carbons.
The aliphatic carbons from the ethyl and methyl substituents would be found in the upfield region of the spectrum. The N-ethyl group's methylene carbon (-CH₂) would appear further downfield than its methyl carbon (-CH₃) due to the deshielding effect of the adjacent nitrogen atom. researchgate.netlibretexts.org The C-4 methyl carbon would have a characteristic chemical shift in the aliphatic region. wisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~162-165 |
| C-3 | ~118-122 |
| C-4 | ~145-148 |
| C-4a | ~138-141 |
| C-5 | ~120-123 |
| C-6 | ~145-148 |
| C-7 | ~115-118 |
| C-8 | ~128-131 |
| C-8a | ~125-128 |
| -CH₃ (C-4) | ~18-22 |
| -CH₂- (N-1) | ~40-45 |
| -CH₃ (N-1) | ~13-16 |
Infrared (IR) Spectroscopy for Functional Group Analysis of Quinolinones
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands.
The primary aromatic amine (-NH₂) group at C-6 is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.comspectroscopyonline.com An N-H bending vibration (scissoring) for this group would also be visible around 1580-1650 cm⁻¹. orgchemboulder.comlibretexts.org The lactam (cyclic amide) functional group features a strong C=O stretching absorption, which for a quinolinone is typically observed around 1650-1680 cm⁻¹. nist.gov
The aromatic nature of the quinolinone core would be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the ethyl and methyl groups would exhibit stretching vibrations just below 3000 cm⁻¹. Furthermore, a strong band corresponding to the aromatic C-N stretching vibration is expected between 1250-1335 cm⁻¹. orgchemboulder.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium-Strong |
| Primary Amine (-NH₂) | N-H Bend | 1580-1650 | Medium |
| Lactam (C=O) | C=O Stretch | 1650-1680 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Variable |
| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | <3000 | Medium |
| Aromatic Amine | C-N Stretch | 1250-1335 | Strong |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and analysis of the resulting fragments. For this compound (C₁₂H₁₄N₂O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the elemental formula.
The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) would offer structural insights. researchgate.netnih.gov Quinolone structures often exhibit characteristic fragmentation pathways. researchgate.net Common fragmentation for N-alkyl compounds involves α-cleavage, which in this case would be the loss of a methyl radical (•CH₃) from the N-ethyl group, resulting in an [M-15]⁺ fragment. libretexts.org Another likely fragmentation is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement or other mechanism, leading to an [M-28]⁺ peak. The loss of the entire ethyl group as a radical (•C₂H₅) would produce an [M-29]⁺ fragment. Further fragmentation of the quinolinone ring, such as the loss of carbon monoxide (CO), is also a common pathway for related structures, yielding an [M-28]⁺ ion. researchgate.net
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 202 | [M]⁺ | Molecular Ion |
| 187 | [M-15]⁺ | Loss of •CH₃ from N-ethyl group |
| 174 | [M-28]⁺ | Loss of CO from quinolinone ring |
| 173 | [M-29]⁺ | Loss of •C₂H₅ from N-1 position |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugated system of the quinolinone core in this compound is expected to give rise to strong absorptions in the UV-Vis region, corresponding primarily to π→π* transitions. The presence of the electron-donating amino group (-NH₂) acting as a strong auxochrome is predicted to cause a significant bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted quinolinone parent structure. researchgate.netacs.org The lone pair of electrons on the amino nitrogen can participate in resonance with the aromatic π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iosrjournals.org The N-ethyl and C-methyl groups are expected to have a smaller, secondary influence on the electronic absorption spectrum. The spectrum would likely show multiple absorption bands characteristic of the complex electronic structure of substituted quinolines. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. This includes exact bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. researchgate.net
This technique would reveal the planarity of the quinolinone ring system and the conformation of the N-ethyl group relative to the ring. Crucially, it would elucidate the intermolecular interactions in the crystal lattice. Hydrogen bonding is expected to be a dominant feature, with the amino group (-NH₂) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor, potentially forming dimers or extended networks in the solid state. nih.govuci.edu These detailed structural insights are invaluable for understanding the molecule's physical properties and its potential interactions in a biological context.
Thermogravimetric Analysis (TGA) in Thermal Behavior and Decomposition Studies
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of chemical compounds. In the context of "this compound," TGA provides insights into its behavior at elevated temperatures, indicating the onset of decomposition, the temperature ranges of mass loss, and the nature of the degradation process. While specific experimental TGA data for this compound is not extensively documented in publicly available literature, the thermal behavior can be inferred from the analysis of its structural components and related heterocyclic systems.
A typical TGA experiment for an organic molecule like this compound would involve heating a small sample in a controlled atmosphere, such as nitrogen or air, at a constant rate. The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve, a plot of mass percentage versus temperature, reveals the thermal stability of the compound.
The following table represents a hypothetical TGA data set for this compound, based on the expected thermal decomposition pattern for a compound with its functional groups and core structure. This data is illustrative and serves to demonstrate the type of information that would be obtained from an actual TGA experiment.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Fragment Loss |
|---|---|---|---|
| Stage 1 | 150 - 250 | ~14% | Loss of the N-ethyl group (C₂H₅) |
| Stage 2 | 250 - 350 | ~15% | Loss of the C4-methyl group (CH₃) and C6-amino group (NH₂) |
| Stage 3 | > 350 | Remaining Mass | Decomposition of the quinolinone ring structure |
Detailed Research Findings:
The decomposition of related heterocyclic compounds often proceeds through the loss of peripheral groups followed by the fragmentation of the heterocyclic core. The analysis of the gaseous products evolved during each decomposition stage, often performed using coupled techniques like TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), would provide definitive identification of the fragments lost at each step, confirming the proposed decomposition pathway. Such detailed studies are essential for a complete understanding of the thermal degradation mechanism of this compound.
Computational and Theoretical Investigations of Quinolin 2 1h One Compounds
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinolinone derivatives to predict their geometries, electronic properties, and spectroscopic characteristics. A study on 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one, a compound with a similar 6-amino-quinolinone core, utilized DFT calculations to optimize the molecular geometry and analyze its electronic properties. rsc.org Such calculations are foundational for more detailed computational analyses.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. rsc.org
For quinoline (B57606) derivatives, the distribution of HOMO and LUMO densities provides insight into the reactive sites. In a study of 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one, the HOMO was found to be distributed over the quinoline ring and the amino group, while the LUMO was localized on the quinoline and acetyl moieties. rsc.org This suggests that the amino-substituted quinolinone ring is the primary site for electrophilic attack, while the quinolinone system can accept electrons in reactions with nucleophiles. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 3.70 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). malayajournal.org
For quinolinone derivatives, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic protons would exhibit a positive potential, making them susceptible to nucleophilic attack. mdpi.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. malayajournal.org
In a study of 6-aminoquinoline, NBO analysis revealed significant intramolecular charge transfer, which plays a crucial role in stabilizing the molecular system. consensus.app For 6-Amino-1-ethyl-4-methylquinolin-2(1H)-one, NBO analysis would likely show strong interactions involving the lone pair of the amino group nitrogen and the π-system of the quinolinone ring, indicating significant charge delocalization and resonance effects. This delocalization is a key factor influencing the electronic and optical properties of the molecule. nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N7 | π(C5-C6) | 45.0 |
| LP(1) N7 | π(C8-C9) | 15.5 |
| π(C5-C6) | π*(C4-C10) | 20.2 |
Molecules with significant charge delocalization and a large difference in ground and excited state dipole moments often exhibit nonlinear optical (NLO) properties. Quinoline derivatives have been investigated for their potential as NLO materials. nih.gov DFT calculations can be used to predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). consensus.app
The presence of electron-donating (amino) and electron-withdrawing (carbonyl) groups in the this compound structure suggests the potential for intramolecular charge transfer, which is a key requirement for NLO activity. Theoretical calculations for similar amino-substituted quinolines have shown that these molecules can possess significant hyperpolarizability values, making them promising candidates for NLO applications. consensus.app
Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinolinone Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules. nih.govnih.gov
Several QSAR studies have been conducted on quinolinone derivatives to explore their antimicrobial, anticancer, and other biological activities. nih.govrsc.orgjetir.org These studies typically involve calculating a wide range of molecular descriptors, including electronic, steric, and topological properties, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the predictive model. researchgate.net For instance, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis found that descriptors related to van der Waals volume, electron density, and electronegativity were crucial for their anti-TB activity. nih.gov
Molecular Docking and Simulation Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govnih.gov This technique is instrumental in drug discovery for understanding the binding mode of a potential drug molecule and for virtual screening of large compound libraries. researchgate.net
Quinolinone derivatives have been the subject of numerous molecular docking studies to investigate their interactions with various biological targets. For example, docking studies have explored the binding of quinolinone analogues to targets such as HIV reverse transcriptase and various cancer-related proteins. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinolinone scaffold and the amino acid residues in the active site of the target protein. For this compound, docking studies could be employed to predict its binding affinity and interaction patterns with specific targets, thereby providing a rationale for its observed biological activity and guiding further optimization. nih.gov
Mechanistic Computational Studies of Reaction Pathways
Computational studies offer a detailed exploration of the potential energy surface (PES) of a reaction, allowing for the identification of intermediates, transition states, and the determination of reaction barriers. For quinolin-2(1H)-one derivatives, these studies are crucial for understanding their reactivity and predicting the feasibility of various transformation pathways.
Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a good balance between accuracy and computational cost. By mapping the PES, researchers can visualize the energetic landscape of a reaction, identifying the most favorable pathways. For instance, in the context of functionalization reactions of the quinolinone scaffold, computational studies can predict regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction channels. These studies often involve locating the optimized geometries of reactants, products, and, crucially, the transition state structures that connect them.
Transition State Theory (TST) Applications
Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for calculating the rate constants of elementary reactions. wikipedia.org The theory posits that for a reaction to occur, the reacting molecules must pass through a high-energy configuration known as the transition state, which represents a saddle point on the potential energy surface. wikipedia.orglibretexts.org
In the computational study of quinolin-2(1H)-one derivatives, TST is applied to calculate the rate constants of various proposed mechanistic steps. The central equation of TST relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.
Computational methods, such as DFT, are used to locate the geometry of the transition state and calculate its vibrational frequencies. One of the key indicators of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. nih.gov For example, in a study of the lithiation of N-Boc-2-aryl-1,2-dihydroquinolines, transition state calculations were performed to determine the lowest energy transition state for the rotation of the Boc group, yielding a Gibbs energy of activation of approximately 43 kJ mol⁻¹ at -78 °C. nih.gov
The calculated thermodynamic properties of the reactants and the transition state, including enthalpy and entropy, are then used to determine the rate constant at a given temperature. These theoretical rate constants can be compared with experimental kinetic data to validate the proposed reaction mechanism.
| Parameter | Description | Typical Computational Output |
| ΔE‡ | Electronic Energy of Activation | The difference in electronic energy between the transition state and the reactants. |
| ΔH‡ | Enthalpy of Activation | The difference in enthalpy between the transition state and the reactants, including zero-point vibrational energy and thermal corrections. |
| ΔS‡ | Entropy of Activation | The difference in entropy between the transition state and the reactants, reflecting changes in molecular order and freedom of motion. |
| ΔG‡ | Gibbs Free Energy of Activation | The overall energy barrier to reaction, combining enthalpic and entropic contributions (ΔG‡ = ΔH‡ - TΔS‡). |
| νi | Imaginary Frequency | A single negative vibrational frequency in the calculated spectrum of the transition state, confirming it as a first-order saddle point. |
Kinetic and Statistical Thermodynamic Calculations (e.g., RRKM)
For unimolecular reactions, particularly those occurring in the gas phase or under low-pressure conditions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a more detailed and accurate description of reaction rates than simple TST. numberanalytics.comwalisongo.ac.id RRKM theory is a statistical theory that considers the microcanonical rate constant, which is a function of the total energy of the molecule. numberanalytics.com
The fundamental premise of RRKM theory is that energy is rapidly redistributed among all the vibrational and rotational modes of an energized molecule before it undergoes reaction. The rate of reaction is then determined by the probability of sufficient energy accumulating in the specific mode or modes that lead to the breaking or forming of bonds.
The RRKM rate constant, k(E), is given by the equation:
k(E) = N‡(E - E₀) / (h * ρ(E))
where:
N‡(E - E₀) is the sum of states of the activated complex with excess energy (E - E₀).
h is Planck's constant.
ρ(E) is the density of states of the reactant molecule at energy E.
E₀ is the critical energy for the reaction.
Tautomerization Mechanism Elucidation
Tautomerism is a common phenomenon in heterocyclic compounds, and quinolin-2(1H)-ones are no exception. They can exist in equilibrium between the lactam (keto) and lactim (enol) forms. The position of this equilibrium is influenced by factors such as the substitution pattern on the quinolinone ring and the nature of the solvent.
Computational studies have been instrumental in elucidating the mechanisms of tautomerization in quinolinone derivatives. These studies typically involve calculating the relative energies of the different tautomers and the energy barrier for the interconversion between them. A computational study on 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one investigated the tautomerization mechanism using DFT methods. nih.gov The study found that the keto form is the most stable tautomer in both the gas phase and in ethanol, with high energy barriers for the tautomerization process, calculated to be approximately 38.80 kcal/mol in the gas phase and 37.35 kcal/mol in ethanol. nih.gov
The mechanism of tautomerization often involves an intramolecular proton transfer. Computational methods can be used to locate the transition state for this proton transfer and calculate the associated activation energy. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the two tautomeric forms. researchgate.net
Solvent effects are often crucial in determining tautomeric equilibria. Computational models can incorporate the influence of the solvent either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation. These models help to provide a more accurate picture of the tautomerization process in solution. For instance, a DFT study on 2-amino-6-methyl pyrimidine-4-one highlighted the significant effect of different solvents on the stability of its tautomers. jocpr.com
| Tautomer | Description | Key Structural Feature |
| Lactam (Keto) | The amide form of the quinolinone ring. | C=O double bond at the 2-position. |
| Lactim (Enol) | The iminol form of the quinolinone ring. | O-H group at the 2-position and a C=N double bond in the ring. |
Mechanistic Investigations of Biological Activities in Vitro and Preclinical Focus
Cellular Mechanism of Action Studies in Relevant Biological Models (e.g., apoptosis, cell cycle arrest)
While specific studies on 6-Amino-1-ethyl-4-methylquinolin-2(1H)-one are limited, research on structurally related quinolinone derivatives provides insights into their potential cellular mechanisms, particularly concerning anticancer activities. Many quinoline (B57606) and quinolinone compounds have been investigated for their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by interfering with the cell cycle. benthamscience.com
For instance, a study on 4-amino-3-acetylquinoline demonstrated cytotoxic effects on murine leukemia L1210 cells, inducing morphological changes characteristic of apoptosis and DNA fragmentation. nih.gov Similarly, novel amino-quinoline-5,8-dione derivatives have been shown to induce apoptosis in HeLaS3 cells by modulating the levels of apoptotic proteins such as Bcl-2 and Bax, and activating cleaved caspase-3. nih.gov Another related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was found to induce growth inhibition in human ovarian cancer cell lines, an effect associated with apoptosis and cell cycle arrest. nih.gov
Furthermore, certain quinolinone-based polycycles have been developed as inhibitors of cell division cycle 25 (CDC25) phosphatases, which are key regulators of the cell cycle. nih.gov Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov For example, a 2-substituted-quinoxaline analog was shown to induce cell cycle arrest at the G1 phase and trigger apoptosis in MCF-7 breast cancer cells. rsc.org
These findings suggest that a likely mechanism of action for the anticancer effects of this compound could involve the induction of apoptosis and cell cycle arrest, similar to its structural analogs.
Table 1: Cellular Mechanisms of Action of Selected Quinolinone Derivatives
| Compound/Derivative Class | Cell Line(s) | Observed Cellular Effect(s) | Key Molecular Events | Reference(s) |
| 4-Amino-3-acetylquinoline | Murine leukemia L1210 | Cytotoxicity, Apoptosis | Morphological changes, DNA fragmentation | nih.gov |
| Amino-quinoline-5,8-diones | HeLaS3 | Apoptosis, Mitochondrial dysfunction | Regulation of Bcl-2 and Bax, Caspase-3 cleavage, Increased ROS | nih.gov |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | Human ovarian cancer cells | Growth inhibition, Apoptosis, Cell cycle arrest | - | nih.gov |
| Quinolinone-based polycycles | Various cancer cell lines | Proliferation arrest, Apoptosis | Inhibition of CDC25A and CDC25C phosphatases | nih.gov |
| 2-Substituted-quinoxaline analogs | MCF-7 breast cancer | Cell cycle arrest (G1), Apoptosis | - | rsc.org |
Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase 3, HIV-1 Reverse Transcriptase)
The quinolinone scaffold is present in a number of enzyme inhibitors, indicating that this compound may also exert its biological effects through enzyme inhibition.
Phosphodiesterase 3 (PDE3) Inhibition:
Phosphodiesterase 3 (PDE3) is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com Inhibition of PDE3 leads to increased cAMP levels, which in turn can result in positive inotropic effects and vasodilation. patsnap.comnih.gov Several quinolinone derivatives have been identified as PDE3 inhibitors and are used in the treatment of heart failure. nih.govwikipedia.org For example, cilostazol, a 2-oxo-quinoline derivative, is a specific and potent inhibitor of PDE3. nih.gov The mechanism of these inhibitors is thought to involve competition with cAMP for binding to the active site of the PDE3 enzyme. nih.gov
HIV-1 Reverse Transcriptase (RT) Inhibition:
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its polymerase activity. nih.gov The quinolinone scaffold has been incorporated into novel non-diketo acid derivatives that act as selective inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. nih.govacs.org These compounds are designed to chelate the magnesium ions in the RNase H active site, thereby blocking its function which is essential for viral replication. nih.govacs.org
While direct evidence for this compound as a PDE3 or HIV-1 RT inhibitor is not available, its structural similarity to known inhibitors suggests that these enzymes could be potential molecular targets.
Interference with Pathogen Metabolism and Cellular Processes (e.g., oxygen consumption, mitochondrial membrane potential in parasites)
Quinoline and quinolone derivatives have a long history as antimicrobial and antiparasitic agents. nih.govresearchgate.net Their mechanisms of action are diverse and can involve interference with essential pathogen metabolic pathways and cellular processes.
For instance, some quinolone antibiotics exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. acs.orgacs.org In the context of parasitic diseases, quinoline-based drugs like chloroquine (B1663885) are known to interfere with the parasite's detoxification of heme in the food vacuole.
More recent studies on quinolone-coumarin hybrids have shown efficacy against Toxoplasma gondii by affecting the parasite's proliferation and viability. nih.gov While the precise mechanisms for many quinoline derivatives are still under investigation, disruption of mitochondrial function is a recurring theme. Studies on 8-amino-quinoline derivatives have suggested that these compounds can induce oxidative stress and possess cytoprotective effects in models of oxidative stress-induced cell death, hinting at an interaction with cellular redox pathways. mdpi.com
Although specific studies on the effect of this compound on pathogen metabolism are lacking, the broad-spectrum activity of the quinoline class of compounds suggests that it may interfere with vital cellular processes in various pathogens. nih.govresearchgate.net
Mechanisms of Multidrug Resistance Reversal in Cellular Contexts
Multidrug resistance (MDR) in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. nih.govacs.org Several quinoline and quinolone derivatives have been investigated for their ability to reverse MDR by modulating the function of these efflux pumps. acs.orgnih.gov
The proposed mechanisms for MDR reversal by these compounds include:
Direct inhibition of P-gp: Some flavonoid derivatives containing a quinolone moiety have been shown to increase the intracellular accumulation of P-gp substrates, suggesting they act, at least in part, by inhibiting the pump's activity. acs.orgnih.gov
Interference with ATP hydrolysis: A substituted quinoxalinone derivative was found to decrease intracellular ATP levels and stimulate ATPase activity in membrane microsomes, indicating that it inhibits P-gp function by affecting its energy source. nih.gov
Allosteric modulation: It has been proposed that some molecules can bind to sites on P-gp other than the substrate-binding site, leading to conformational changes that inhibit its transport function. acs.org
These findings suggest that this compound could potentially act as an MDR reversal agent by interacting with P-gp or other ABC transporters, thereby increasing the efficacy of co-administered anticancer drugs.
Molecular Target Identification and Validation Approaches
Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for further drug development. nih.govchimia.ch For quinolinone derivatives, a variety of approaches have been employed for target identification and validation.
Target Identification Strategies:
Affinity-Based Methods: These techniques involve immobilizing the bioactive compound on a solid support to "fish" for its binding partners from cell lysates. creative-biolabs.comnih.gov The captured proteins are then identified using mass spectrometry.
Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can predict potential protein targets by assessing the binding affinity of the compound to a library of known protein structures. sci-hub.semdpi.com
Chemical Genetics and Proteomics: These approaches involve treating cells with the compound and observing the global changes in protein expression or post-translational modifications to infer the affected pathways and potential targets. frontiersin.org
Target Validation Strategies:
Enzymatic Assays: Once a potential target is identified, its interaction with the compound can be validated through in vitro enzymatic assays to confirm inhibition or activation. nih.gov
Cell-Based Assays: The role of the identified target in the compound's activity can be confirmed in cells by overexpressing or knocking down the target protein and observing the effect on the cellular response to the compound.
Experimental Validation of In Silico Models: For antimalarial quinoline derivatives, 2D/3D-QSAR models have been developed and experimentally validated through the synthesis and biological evaluation of new compounds. mdpi.com
These approaches provide a framework for the future identification and validation of the specific molecular targets of this compound, which will be essential for elucidating its precise mechanism of action.
Biological Activities and Potential Applications in Vitro and Preclinical Contexts
Anticancer Activity in Cellular Models
Quinolinone derivatives have demonstrated notable anticancer effects in a range of cellular models. These activities are multifaceted, encompassing direct cytotoxicity to cancer cells, inhibition of metastatic processes, and the reversal of resistance to conventional chemotherapy agents.
A primary area of investigation for quinolinone derivatives has been their ability to inhibit the growth and proliferation of cancer cells. Studies on various analogs have shown significant cytotoxic effects against multiple human tumor cell lines.
For instance, a series of novel 7-amino-4-methylquinolin-2(1H)-one derivatives were synthesized and evaluated for their anticancer activity. researchgate.net In vitro tests demonstrated that these compounds are selective for cancer cells, though their activity varies across different cancer types. researchgate.net Similarly, another study focused on 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which were assessed for their cytotoxicity against eight cancer cell lines and normal human cells. researchgate.net One particular derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, displayed potent cytotoxicity against several tumor cell lines at sub-micromolar concentrations. researchgate.netnih.govnih.gov This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HL-60 and H460 cells. nih.govnih.gov The mechanism of action for a related compound in human ovarian cancer cell lines was also linked to the induction of apoptosis and cell cycle arrest. nih.gov
Table 1: Cytotoxicity of Representative Quinolinone Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60 | Leukemia | 0.41 | nih.govnih.gov |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | H460 | Non-small cell lung | 0.53 | nih.govnih.gov |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | MCF-7 | Breast Adenocarcinoma | 0.65 | researchgate.net |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 2774 | Ovarian | 0.72 | researchgate.net |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | MDA-MB-468 | Breast Cancer | Not specified (GP 10.72%)* | univ.kiev.ua |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | MCF7 | Breast Cancer | Not specified (GP 26.62%)* | univ.kiev.ua |
*GP refers to Growth Percent. A lower value indicates higher growth inhibition.
The metastatic spread of cancer is a major cause of mortality, making the inhibition of cancer cell migration and invasion a critical therapeutic goal. Research has shown that certain amino-quinolinone derivatives possess the ability to impede these processes. In a study evaluating sixteen new derivatives of 7-amino-4-methylquinolin-2(1H)-one, three of the compounds demonstrated the ability to inhibit cancer cell migration in a wound healing assay. researchgate.net This suggests that beyond their cytotoxic effects, these compounds may also interfere with the cellular mechanisms responsible for metastasis. researchgate.net A broader screening of small molecule libraries identified compounds that could reduce the invasiveness of various cancer cell lines, including prostate and bladder cancer, by inducing the expression of E-cadherin, a key protein in suppressing metastasis. mdpi.com
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govsemanticscholar.org Novel quinoline (B57606) derivatives have been investigated for their potential to reverse MDR. One study identified a quinoline compound, 160a, that was predicted to target P-glycoprotein. mdpi.com Subsequent experiments confirmed that this compound could reverse MDR by inhibiting the P-gp-mediated drug efflux. mdpi.com When combined with the chemotherapy drug doxorubicin (B1662922), compound 160a exerted a synergistic effect, increasing the intracellular accumulation of doxorubicin in resistant cancer cells. mdpi.com The MDR reversal effect was shown to persist for at least one hour after the compound's removal. mdpi.com
Antiparasitic Activity (e.g., Leishmanicidal activity in Leishmania parasites)
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new, effective treatments is a global health priority. nih.gov Derivatives of 4-aminoquinoline (B48711) have shown promise as antileishmanial agents. nih.gov In vitro studies have demonstrated the activity of novel 4-aminoquinoline derivatives against both the promastigote (motile, extracellular) and amastigote (non-motile, intracellular) forms of the parasite. nih.gov For example, certain C(3)-substituted chloroquine-like compounds, when hybridized with an adamantane (B196018) carrier, showed potent activity against Leishmania infantum and Leishmania tropica promastigotes. nih.gov In preclinical models using L. infantum-infected mice, specific aminoquinoline derivatives significantly reduced the parasite load in the spleen, liver, and bone marrow. nih.gov
Antifungal Activity in Microbiological Assays
The quinoline scaffold is also a basis for compounds with antifungal properties. A study on a series of derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7(1-piperazinyl)quinoline-3-carboxylic acid (norfloxacin) revealed that many of these compounds possessed antifungal activities. nih.gov While retaining antibacterial properties, certain derivatives displayed significant efficacy against plant pathogenic fungi. Specifically, two compounds exhibited strong antifungal activity against Rhizoctonia solani, with growth inhibition rates of 83% and 94%, respectively, at a concentration of 200 mg/L. nih.gov
Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)
The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for viral replication and a key target for antiretroviral therapy. nih.govnih.gov The RT enzyme has two main functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.govmdpi.com While many drugs target the polymerase function, the RNase H active site remains an attractive, less exploited target. mdpi.comdrugbank.com Research has shown that quinolinone-based structures can act as inhibitors of HIV-1 RT. A review of dual inhibitors highlighted that analogs substituted at the C-6 position with small aliphatic amines, such as the 6-amino group in the subject compound, can exhibit impressive antiviral activity without significant cytotoxicity. nih.gov In contrast, substitutions with aromatic amines at the same position were found to be ineffective. nih.gov
Cardiotonic and Inotropic Effects in Isolated Tissue Models
No studies were found that evaluated the cardiotonic or inotropic effects of 6-Amino-1-ethyl-4-methylquinolin-2(1H)-one in isolated tissue models. While research exists on other quinolinone derivatives as potential inotropic agents, these findings are specific to different molecular structures and cannot be extrapolated to the compound .
Photosynthesis Inhibition in Plant Systems
There is no available research on the effects of this compound on photosynthesis in plant systems.
Antioxidant Properties
No in vitro or preclinical studies detailing the antioxidant properties of this compound could be located.
Antibacterial Activity
There are no published studies assessing the antibacterial activity of this compound against any bacterial strains.
Broader Spectrum In Vitro Biological Screenings
A thorough search did not yield any results from broader in vitro biological screening panels for this compound. The biological profile for this specific compound remains uncharacterized in publicly accessible scientific literature.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-substituted quinolin-2(1H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves hydrogenation of nitro intermediates. For example, 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one was synthesized via catalytic hydrogenation (H₂, Pd/C) of the nitro precursor in ethanol, yielding 72.9% after purification by Biotage flash chromatography . Optimization includes solvent choice (ethanol for solubility), catalyst loading (10% Pd/C), and reaction time (48 hours). Post-reaction filtration and solvent evaporation are critical to isolate the product as a viscous oil.
Q. How are quinolin-2(1H)-one derivatives characterized spectroscopically, and what key spectral markers should be prioritized?
- Methodological Answer : Characterization relies on IR, NMR, and mass spectrometry. For 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenylquinolin-2(1H)-one derivatives, IR spectra show hydroxyl (3446–3554 cm⁻¹) and carbonyl (1631–1663 cm⁻¹) stretches. H NMR (CDCl₃) reveals aromatic protons (δ 6.99–8.15 ppm), methyl groups (δ 3.59 ppm), and exchangeable protons (e.g., NH at δ 5.84 ppm). Mass spectra confirm molecular ions (e.g., m/z 297 [M⁺]) .
Q. What in vitro assays are used to evaluate the anticancer activity of quinolin-2(1H)-one derivatives?
- Methodological Answer : The MTT assay is standard for cytotoxicity screening. In studies of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenylquinolin-2(1H)-one derivatives, MDA-MB-231 breast cancer cells were treated with test compounds (10–100 µM), incubated for 48 hours, and assessed via optical density (OD) at 570 nm. IC₅₀ values are calculated using dose-response curves .
Advanced Research Questions
Q. How can structural modifications to the quinolin-2(1H)-one core enhance biological activity, and what computational tools support this optimization?
- Methodological Answer : Substituents at positions 1, 3, and 6 significantly modulate activity. For instance, replacing the 1-ethyl group with a 2-(dimethylamino)ethyl moiety (compound 25) improved solubility and receptor binding in anticancer assays . Molecular docking (e.g., AutoDock Vina) and QSAR models can predict interactions with targets like topoisomerase II. Use databases like Reaxys for scaffold comparisons .
Q. How do researchers resolve contradictions in reported biological activities of quinolin-2(1H)-one analogs?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example, antimicrobial activity of 4-hydroxyquinolin-2(1H)-ones varies with bacterial strains (e.g., S. aureus vs. E. coli). Reproducibility requires strict adherence to CLSI guidelines, compound purity validation (HPLC >95%), and standardized inoculum preparation .
Q. What strategies are employed to scale up quinolin-2(1H)-one synthesis while maintaining yield and purity?
- Methodological Answer : Transitioning from batch to flow chemistry improves scalability. For 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, continuous hydrogenation in a microreactor (Pd/C cartridge, 50°C, 10 bar H₂) reduces reaction time to 2 hours with 85% yield. Purification via simulated moving bed (SMB) chromatography enhances throughput .
Q. How are in vivo pharmacokinetic studies designed for quinolin-2(1H)-one derivatives, and what formulation challenges exist?
- Methodological Answer : Rodent studies (e.g., Sprague-Dawley rats) assess bioavailability (IV vs. oral). For hydrophobic analogs like 1-Methyl-2-[(6Z,9Z)-pentadecadienyl]quinolin-4-one, nanoemulsions (e.g., Tween-80/soybean oil) improve solubility. Plasma samples are analyzed via LC-MS/MS at 0.5–24 hours post-dose to determine and .
Data Interpretation and Experimental Design
Q. What statistical methods are critical for analyzing dose-response relationships in quinolin-2(1H)-one bioactivity studies?
- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to MTT data. The Hill equation () estimates IC₅₀ with 95% confidence intervals. Outliers are identified via Grubbs’ test () .
Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies of quinolin-2(1H)-one derivatives?
- Methodological Answer : CRISPR-Cas9 knockout of putative targets (e.g., EGFR) in HeLa cells followed by viability assays isolates on-target effects. Off-target profiling via kinase inhibition panels (e.g., Eurofins DiscoverX) identifies promiscuous binding. Redundancy experiments (e.g., siRNA knockdown) validate specificity .
Tables of Key Data
Table 1 : Anticancer Activity of Selected Quinolin-2(1H)-one Derivatives
| Compound | IC₅₀ (µM, MDA-MB-231) | Key Structural Features |
|---|---|---|
| III-a2 | 12.4 ± 1.2 | 1-Phenyl, 3-(methylamino)ethyl |
| III-b1 | 28.9 ± 3.1 | 1-Methyl, 3-(ethylamino)ethyl |
Table 2 : Spectral Data for 6-Aminoquinolin-2(1H)-one Derivatives
| Compound | IR (C=O, cm⁻¹) | H NMR (NH, δ ppm) | Mass (m/z, [M⁺]) |
|---|---|---|---|
| III-a2 | 1631 | 8.15 (s, 1H) | 297 |
| 6-Amino-1-methyl analog | 1663 | 5.84 (bs, 1H) | 176 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
